![molecular formula C12H10N2O5 B1352401 4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid CAS No. 284672-98-6](/img/structure/B1352401.png)
4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C12H10N2O5 . It has an average mass of 262.218 Da and a monoisotopic mass of 262.058960 Da .
Synthesis Analysis
The synthesis of compounds similar to “4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid” often involves nucleophilic addition of amines. Primary amines add to aldehydes and ketones to yield imines. Secondary amines add similarly to yield enamines .Molecular Structure Analysis
The molecular structure of “4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid” is characterized by the presence of a nitro group (NO2), a carboxylic acid group (COOH), and a furylmethylamino group attached to a benzene ring .Chemical Reactions Analysis
The chemical reactions involving “4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid” could be similar to those of other nitro compounds. Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Applications De Recherche Scientifique
Synthesis and Application in Peptide Synthesis :
- Hemmasi, Stüber, and Bayer (1982) described the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, which are reagents for coupling to polyethylene glycol for liquid-phase peptide synthesis. This method offers better coupling yield and easier purification compared to previous methods (Hemmasi, Stüber, & Bayer, 1982).
Antimycobacterial Activity :
- Küçükgüzel et al. (1999) synthesized various compounds including some from 4-aminobenzoic acid hydrazones and evaluated their antimycobacterial activity against Mycobacterium fortuitum and Mycobacterium tuberculosis (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Organic Chemistry Education :
- Kam, Levonis, and Schweiker (2020) proposed the synthesis of 4-amino-3-nitrobenzoic acid methyl ester as an experiment for introductory organic chemistry courses, demonstrating the Fischer esterification reaction (Kam, Levonis, & Schweiker, 2020).
Crystallization Processes and Molecular Adducts :
- Smith, Lynch, Byriel, and Kennard (1997) discussed the utility of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization processes, including the structures of cocrystals with halo and nitro substituted aromatic compounds (Smith, Lynch, Byriel, & Kennard, 1997).
Environmental Science - Microbial Transformation :
- Hallas and Alexander (1983) measured the transformation of mono- and dinitroaromatic compounds in sewage effluent, observing the disappearance of compounds like 3- and 4-nitrobenzoic acids under both aerobic and anaerobic conditions (Hallas & Alexander, 1983).
Membrane Sensor Development :
- Ganjali et al. (2005) utilized a derivative of 4-aminobenzoic acid as an ionophore in the construction of a Zn2+ PVC-based membrane sensor, enhancing selectivity and sensitivity towards Zn2+ ions (Ganjali, Zamani, Norouzi, Adib, Rezapour, & Aceedy, 2005).
Trypanocidal Action in Medical Research :
- Rosenthal and Bauer (1941) investigated the trypanocidal action of 3-nitrobenzoic acid and its derivatives, finding specific compounds with activity against Trypanosome equiperdum (Rosenthal & Bauer, 1941).
Chemical Synthesis and Reactions :
- Guerrera, Salerno, Lamartina, and Spinelli (1995) studied the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, revealing a novel aromatic nucleophilic substitution with rearrangement (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Propriétés
IUPAC Name |
4-(furan-2-ylmethylamino)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h1-6,13H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNOSSGRHQYZMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



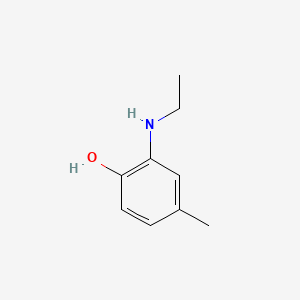
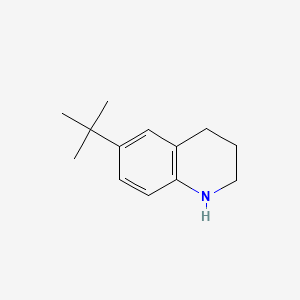
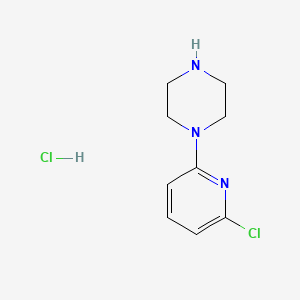

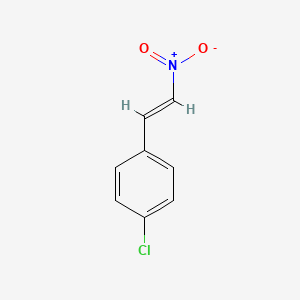
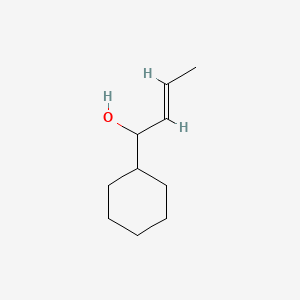

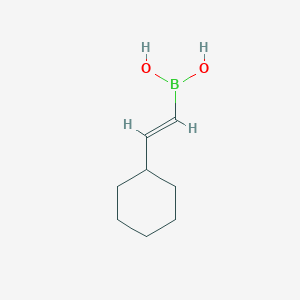
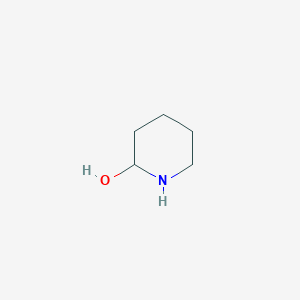
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
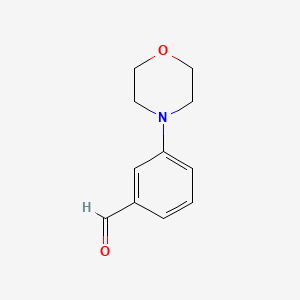
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)